molecular formula C22H17NO3 B5048631 3-oxo-N-(1-phenylethyl)-3H-benzo[f]chromene-2-carboxamide

3-oxo-N-(1-phenylethyl)-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B5048631
M. Wt: 343.4 g/mol
InChI Key: BVYYQHPLJQOBCW-UHFFFAOYSA-N
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Description

“3-oxo-N-(1-phenylethyl)-3H-benzo[f]chromene-2-carboxamide” is a chemical compound with the empirical formula C18H15NO4 . It belongs to the class of chromenes, which are important oxygen heterocycles . Chromenes are widely present in natural products, pharmaceutical agents, and biologically relevant molecules .


Synthesis Analysis

The synthesis of chromenes, including “this compound”, has been a topic of interest in organic chemistry . Two major synthetic strategies have been developed for such compounds, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .


Molecular Structure Analysis

The molecular weight of “this compound” is 309.32 . The InChI key is SRJOXGVVMKIZMF-UHFFFAOYSA-N .


Chemical Reactions Analysis

Chromenes, including “this compound”, have been used broadly in materials science and organic synthesis . They are involved in various chemical reactions, including cyclization reactions and late-stage functionalization .


Physical and Chemical Properties Analysis

The compound is a solid . Its melting point is 122-125 °C . The IR (KBr) values are as follows: ν (cm −1) 3423, 2939, 2871, 1643, 1606, 1474, 1276, 1013, and 826 .

Mechanism of Action

While the specific mechanism of action for “3-oxo-N-(1-phenylethyl)-3H-benzo[f]chromene-2-carboxamide” is not mentioned in the retrieved resources, chromone derivatives have been studied for their potential biological activities . For instance, some chromone-2-carboxamido-alkylamines have been evaluated for their acetylcholinesterase inhibitory activity .

Future Directions

Chromenes, including “3-oxo-N-(1-phenylethyl)-3H-benzo[f]chromene-2-carboxamide”, have shown promise in various fields, including medicinal chemistry and materials science . Future research could focus on exploring their potential applications in these areas, as well as developing more efficient synthesis methods .

Properties

IUPAC Name

3-oxo-N-(1-phenylethyl)benzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c1-14(15-7-3-2-4-8-15)23-21(24)19-13-18-17-10-6-5-9-16(17)11-12-20(18)26-22(19)25/h2-14H,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYYQHPLJQOBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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